1-[1-(Cyclopropanesulfonyl)piperidin-4-yl]ethan-1-one
Overview
Description
“1-[1-(Cyclopropanesulfonyl)piperidin-4-yl]ethan-1-one” is a chemical compound with the molecular formula C10H17NO3S . It’s offered by several suppliers for research purposes.
Molecular Structure Analysis
The molecular structure of “1-[1-(Cyclopropanesulfonyl)piperidin-4-yl]ethan-1-one” can be found in databases like PubChem .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[1-(Cyclopropanesulfonyl)piperidin-4-yl]ethan-1-one” can be found in databases like PubChem .Scientific Research Applications
Synthesis and Chemical Properties
- The compound is a derivative of 1-phenyl-3-(piperidin-1-yl)propan-1-one, used in synthesizing various pharmacologically active compounds (Vardanyan, 2018).
- It serves as a building block for functionalized crown ethers, showcasing its utility in diverse chemical syntheses (Nawrozkij et al., 2014).
Pharmacological Research
- This compound's derivatives show potential in biological activities, such as inhibiting butyrylcholinesterase, an enzyme relevant in neurodegenerative diseases (Khalid et al., 2016).
Structural Analysis and Material Science
- Studies on its crystal structure provide insights into molecular conformations useful in material science and molecular engineering (Girish et al., 2008).
Antibacterial and Antimicrobial Applications
- Derivatives of this compound have shown moderate to significant antibacterial activity, highlighting its potential in antimicrobial research (Khalid et al., 2016).
properties
IUPAC Name |
1-(1-cyclopropylsulfonylpiperidin-4-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3S/c1-8(12)9-4-6-11(7-5-9)15(13,14)10-2-3-10/h9-10H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSNJVMPEWUVPPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCN(CC1)S(=O)(=O)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(Cyclopropanesulfonyl)piperidin-4-yl]ethan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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